Cas no 78448-45-0 (2,6-Bis(trifluoromethyl)pyridin-4-amine)
2,6-Bis(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative characterized by the presence of two trifluoromethyl groups at the 2- and 6-positions and an amine group at the 4-position. This structure imparts high electron-withdrawing properties and enhanced stability, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl groups contribute to increased lipophilicity and metabolic resistance, while the amine functionality allows for further derivatization. Its reactivity and selectivity make it a useful intermediate in the development of bioactive compounds, particularly in the design of heterocyclic frameworks. The compound is typically handled under controlled conditions due to its sensitivity.
78448-45-0 structure
Product Name:2,6-Bis(trifluoromethyl)pyridin-4-amine
CAS No:78448-45-0
MF:C7H4F6N2
MW:230.110482215881
MDL:MFCD00128909
CID:2619453
PubChem ID:615456
Update Time:2025-06-07
2,6-Bis(trifluoromethyl)pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,6-bis(trifluoromethyl)pyridin-4-amine
- 4-amino-2,6-bis(trifluoromethyl)pyridine
- 4-Pyridinamine, 2,6-bis(trifluoromethyl)-
- 2,6-BIS-TRIFLUOROMETHYL-PYRIDIN-4-YLAMINE
- AB03626
- 2,6-Bis-trifluoromethylpyridin-4-ylamine
- 2,6-Bis(trifluoromethyl)-4-pyridinamine #
- Pyridin-4-amine, 2,6-bis(trifluoromethyl)-
- C7H4F6N2
- EN300-24533234
- MFCD00128909
- 78448-45-0
- SCHEMBL8788157
- DB-134156
- AKOS017344585
- SY320288
- 2,6-Bis(trifluoromethyl)pyridin-4-amine
-
- MDL: MFCD00128909
- Inchi: 1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15)
- InChI Key: KPSPGGWCQFNRNP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(C(F)(F)F)N=1)N)(F)F
Computed Properties
- Exact Mass: 230.02786711 g/mol
- Monoisotopic Mass: 230.02786711 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.9
- Molecular Weight: 230.11
2,6-Bis(trifluoromethyl)pyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 207513-1g |
2,6-Bis-trifluoromethylpyridin-4-ylamine, 97% |
78448-45-0 | 97% | 1g |
$2609.00 | 2023-09-05 | |
| Matrix Scientific | 207513-5g |
2,6-Bis-trifluoromethylpyridin-4-ylamine, 97% |
78448-45-0 | 97% | 5g |
$6804.00 | 2023-09-05 | |
| Alichem | A029002544-250mg |
2,6-Bis(trifluoromethyl)-4-bromopyridine |
78448-45-0 | 95% | 250mg |
$989.80 | 2023-09-01 | |
| Alichem | A029002544-500mg |
2,6-Bis(trifluoromethyl)-4-bromopyridine |
78448-45-0 | 95% | 500mg |
$1735.55 | 2023-09-01 | |
| Alichem | A029002544-1g |
2,6-Bis(trifluoromethyl)-4-bromopyridine |
78448-45-0 | 95% | 1g |
$2808.15 | 2023-09-01 | |
| Aaron | AR019EHR-50mg |
2,6-Bis-trifluoromethyl-pyridin-4-ylamine |
78448-45-0 | 95% | 50mg |
$368.00 | 2025-02-14 | |
| Aaron | AR019EHR-100mg |
2,6-Bis-trifluoromethyl-pyridin-4-ylamine |
78448-45-0 | 95% | 100mg |
$537.00 | 2025-02-14 | |
| Aaron | AR019EHR-250mg |
2,6-Bis-trifluoromethyl-pyridin-4-ylamine |
78448-45-0 | 95% | 250mg |
$754.00 | 2025-02-14 | |
| Aaron | AR019EHR-500mg |
2,6-Bis-trifluoromethyl-pyridin-4-ylamine |
78448-45-0 | 95% | 500mg |
$1174.00 | 2025-02-14 | |
| Aaron | AR019EHR-1g |
2,6-Bis-trifluoromethyl-pyridin-4-ylamine |
78448-45-0 | 95% | 1g |
$1497.00 | 2025-02-14 |
2,6-Bis(trifluoromethyl)pyridin-4-amine Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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